N-(3,4-dimethylphenyl)-2-({2-[4-(methylsulfanyl)phenyl]-5H-chromeno[2,3-d]pyrimidin-4-yl}sulfanyl)acetamide
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Overview
Description
N-(3,4-dimethylphenyl)-2-({2-[4-(methylsulfanyl)phenyl]-5H-chromeno[2,3-d]pyrimidin-4-yl}sulfanyl)acetamide is a complex organic compound with a unique structure that combines aromatic rings, sulfur atoms, and a chromeno-pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethylphenyl)-2-({2-[4-(methylsulfanyl)phenyl]-5H-chromeno[2,3-d]pyrimidin-4-yl}sulfanyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the chromeno-pyrimidine core, followed by the introduction of the 4-methylsulfanylphenyl and 3,4-dimethylphenyl groups. Common reagents used in these reactions include various halogenated compounds, sulfur-containing reagents, and catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethylphenyl)-2-({2-[4-(methylsulfanyl)phenyl]-5H-chromeno[2,3-d]pyrimidin-4-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the aromatic rings or the chromeno-pyrimidine core.
Substitution: Halogenated reagents can be used to substitute hydrogen atoms on the aromatic rings.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and halogenated compounds like bromine or chlorine. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: The compound can be used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe for studying biological pathways involving sulfur-containing compounds.
Medicine: The compound’s unique structure could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It could be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(3,4-dimethylphenyl)-2-({2-[4-(methylsulfanyl)phenyl]-5H-chromeno[2,3-d]pyrimidin-4-yl}sulfanyl)acetamide involves its interaction with molecular targets in biological systems. The sulfur atoms and aromatic rings may facilitate binding to specific proteins or enzymes, modulating their activity. The chromeno-pyrimidine core could interact with nucleic acids or other cellular components, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other chromeno-pyrimidine derivatives and sulfur-containing aromatic compounds. Examples are:
Uniqueness
What sets N-(3,4-dimethylphenyl)-2-({2-[4-(methylsulfanyl)phenyl]-5H-chromeno[2,3-d]pyrimidin-4-yl}sulfanyl)acetamide apart is its combination of a chromeno-pyrimidine core with sulfur-containing aromatic groups. This unique structure may confer specific properties, such as enhanced binding affinity to biological targets or unique electronic characteristics, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-2-[[2-(4-methylsulfanylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25N3O2S2/c1-17-8-11-21(14-18(17)2)29-25(32)16-35-28-23-15-20-6-4-5-7-24(20)33-27(23)30-26(31-28)19-9-12-22(34-3)13-10-19/h4-14H,15-16H2,1-3H3,(H,29,32) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSZZGOHRADZJBE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NC(=NC3=C2CC4=CC=CC=C4O3)C5=CC=C(C=C5)SC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25N3O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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